
4-(2-Bromoethoxy)benzenemethanol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethoxy)benzenemethanol-d4 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used as an intermediate in the synthesis of other complex molecules, such as Bazedoxifene-d4, a labeled nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)benzenemethanol-d4 typically involves the bromination of 4-(2-Hydroxyethoxy)benzenemethanol-d4. The reaction conditions often include the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反应分析
Types of Reactions
4-(2-Bromoethoxy)benzenemethanol-d4 can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the benzylic alcohol to a methylene group.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products
Substitution: 4-(2-Azidoethoxy)benzenemethanol-d4
Oxidation: 4-(2-Bromoethoxy)benzaldehyde-d4
Reduction: 4-(2-Ethoxy)benzenemethanol-d4
科学研究应用
4-(2-Bromoethoxy)benzenemethanol-d4 is primarily used in scientific research as an intermediate in the synthesis of labeled compounds. These labeled compounds are crucial in various fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of selective estrogen receptor modulators (SERMs) like Bazedoxifene-d4.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Bromoethoxy)benzenemethanol-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of Bazedoxifene-d4, it acts as a selective estrogen receptor modulator by binding to estrogen receptors and modulating their activity. This modulation can lead to the inhibition of bone resorption, making it useful in the treatment of osteoporosis.
相似化合物的比较
4-(2-Bromoethoxy)benzenemethanol-d4 can be compared to other similar compounds such as:
4-(2-Chloroethoxy)benzenemethanol-d4: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodoethoxy)benzenemethanol-d4: Similar structure but with an iodine atom instead of bromine.
4-(2-Fluoroethoxy)benzenemethanol-d4: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the deuterium labeling makes it valuable in research applications where tracking the compound’s metabolic fate is essential.
属性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
235.11 g/mol |
IUPAC 名称 |
[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2/i5D2,6D2 |
InChI 键 |
GAAPTDXMUPBCQD-NZLXMSDQSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)CO |
规范 SMILES |
C1=CC(=CC=C1CO)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



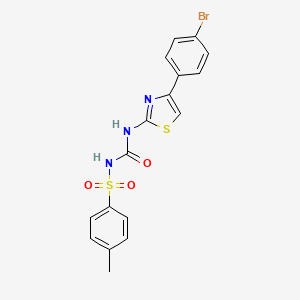
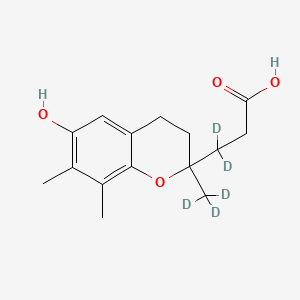
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

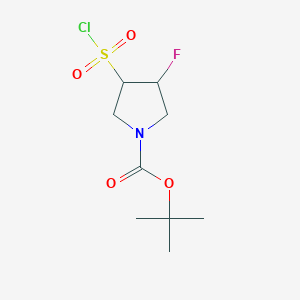

![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
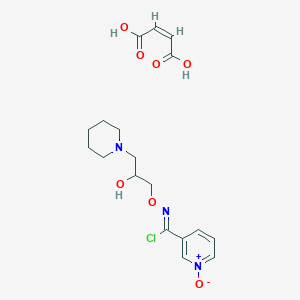
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
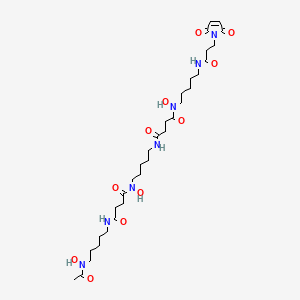
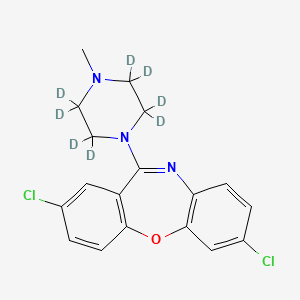
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
